N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
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Description
N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
- Heteroaromatic Decarboxylative Claisen Rearrangement Reactions : Furan-2-ylmethyl compounds, among others, have been utilized in decarboxylative Claisen rearrangement reactions, showcasing their utility in generating heteroaromatic products. This method highlights their role in synthesizing complex molecular architectures, which could be pivotal in drug discovery and material science (Craig et al., 2005).
- Ceric Ammonium Nitrate-Mediated Oxidative Cyclization : The synthesis of spiro-lactams and polysubstituted pyrroles from furfurylamines, including N-furan-2-ylmethyl derivatives, via oxidative cyclization, demonstrates the versatility of these compounds in synthesizing nitrogen-containing heterocycles. This method provides a route to synthesize structurally diverse compounds with potential applications in pharmaceuticals and agrochemicals (Peng et al., 2016).
Biological Activities
- Anticancer Activities : The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, including modifications at the furan-2-ylmethyl moiety, have shown anticancer potential. These compounds exhibited appreciable cancer cell growth inhibition against several cancer cell lines, highlighting their promise as anticancer agents. The study underscores the potential of furan-2-ylmethyl derivatives in medicinal chemistry for developing new therapeutic agents (Al-Sanea et al., 2020).
- Synthesis of Thiazolopyrimidines with Anti-Inflammatory Properties : Thiazolopyrimidine derivatives, synthesized from furan-2-yl compounds, have been evaluated for their antinociceptive and anti-inflammatory properties. This research showcases the therapeutic potential of furan-2-ylmethyl derivatives in developing compounds with significant biological activities, possibly leading to new treatments for inflammation and pain (Selvam et al., 2012).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-29-11-9-25-15-24-20-18(16-6-3-2-4-7-16)13-26(21(20)22(25)28)14-19(27)23-12-17-8-5-10-30-17/h2-8,10,13,15H,9,11-12,14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFADJYPNQLXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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